Cas no 331730-09-7 (boc-d-2-furylalanine dcha salt)

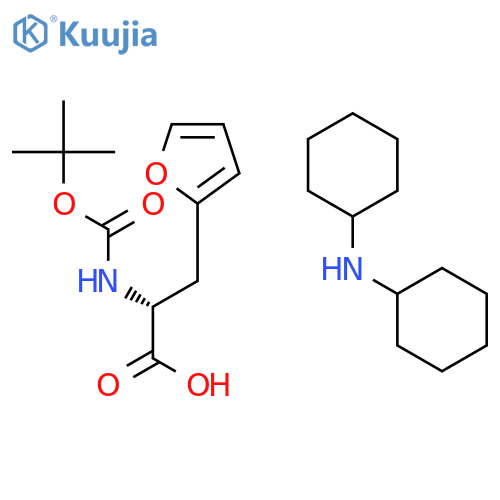

331730-09-7 structure

商品名:boc-d-2-furylalanine dcha salt

CAS番号:331730-09-7

MF:C24H40N2O5

メガワット:436.584807395935

MDL:MFCD01860889

CID:917654

PubChem ID:329748836

boc-d-2-furylalanine dcha salt 化学的及び物理的性質

名前と識別子

-

- boc-d-2-furylalanine dcha salt

- 3-(2-Furyl)-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-D-alanine - N- cyclohexylcyclohexanamine (1:1)

- Boc-D-2-Furylalanine.DCHA

- Boc-D-2-Furylalanine-DCHA

- BOC-D-ALLYL-GLY-OH DCHA

- Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

- Boc-D-2-FUA-DCHA

- Boc-

- PS-12151

- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid; N-cyclohexylcyclohexanamine

- Boc- beta -(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt

- MFCD01860889

- N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- J-019056

- 3-Fur-2-yl-D-alanine, N-BOC protected dicylohexylamine salt

- 331730-09-7

- AKOS024465006

- Boc-beta-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt

- (2R)-2-[(tert-butoxycarbonyl)amino]-3-(furan-2-yl)propanoic acid; dicha

- A-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt

- CS-0179084

- Boc-beta-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt, >=98.0% (TLC)

- Boc-D-2-Furylalanine DCHA

- D86859

- A875403

-

- MDL: MFCD01860889

- インチ: InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1

- InChIKey: QYEOQPFAYJEDFE-SBSPUUFOSA-N

- ほほえんだ: CC(C)(OC(N[C@@H](C(O)=O)CC1=CC=CO1)=O)C.C1(NC2CCCCC2)CCCCC1

計算された属性

- せいみつぶんしりょう: 436.29372238g/mol

- どういたいしつりょう: 436.29372238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 426

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

boc-d-2-furylalanine dcha salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB165704-1 g |

Boc-D-2-Furylalanine DCHA, 98% (Boc-D-Ala(2-Furyl)-OH.DCHA); . |

331730-09-7 | 98% | 1g |

€263.00 | 2023-06-23 | |

| Chemenu | CM195812-5g |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate |

331730-09-7 | 95% | 5g |

$*** | 2023-05-30 | |

| Apollo Scientific | OR14651-5g |

3-Fur-2-yl-D-alanine, N-BOC protected dicylohexylamine salt |

331730-09-7 | 5g |

£915.00 | 2025-02-19 | ||

| Aaron | AR00CKF7-250mg |

BOC-D-2-FURYLALANINE DCHA SALT |

331730-09-7 | 95% | 250mg |

$110.00 | 2025-02-10 | |

| Aaron | AR00CKF7-1g |

BOC-D-2-FURYLALANINE DCHA SALT |

331730-09-7 | 95% | 1g |

$274.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D764921-100mg |

BOC-D-2-FURYLALANINE DCHA SALT |

331730-09-7 | 95% | 100mg |

$120 | 2025-02-21 | |

| eNovation Chemicals LLC | D764921-100mg |

BOC-D-2-FURYLALANINE DCHA SALT |

331730-09-7 | 95% | 100mg |

$120 | 2025-02-27 | |

| eNovation Chemicals LLC | D764921-1g |

BOC-D-2-FURYLALANINE DCHA SALT |

331730-09-7 | 95% | 1g |

$275 | 2025-02-27 | |

| Alichem | A159002983-1g |

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate |

331730-09-7 | 95% | 1g |

$221.76 | 2023-09-02 | |

| abcr | AB165704-5g |

Boc-D-2-Furylalanine DCHA, 98% (Boc-D-Ala(2-Furyl)-OH.DCHA); . |

331730-09-7 | 98% | 5g |

€716.60 | 2025-02-14 |

boc-d-2-furylalanine dcha salt 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

331730-09-7 (boc-d-2-furylalanine dcha salt) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:331730-09-7)boc-d-2-furylalanine dcha salt

清らかである:99%

はかる:1g

価格 ($):248.0